molecular formula C11H13N3 B1400843 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline CAS No. 1182990-80-2

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B1400843
CAS No.: 1182990-80-2
M. Wt: 187.24 g/mol
InChI Key: FBAGLNRMXAPBLQ-UHFFFAOYSA-N
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Description

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of anilines and pyrazoles This compound features a pyrazole ring substituted with a methyl group at the 1-position and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive conditions. The reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalytic hydrogenation techniques using palladium or platinum catalysts to ensure high efficiency and selectivity. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride in ethanol or methanol, or hydrogen gas over palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives (e.g., nitroaniline, sulfoaniline, haloaniline).

Scientific Research Applications

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(1H-pyrazol-4-yl)aniline: Lacks the methyl group at the 1-position of the pyrazole ring.

    4-(1-methyl-1H-pyrazol-4-yl)aniline: Lacks the methyl group at the 2-position of the aniline ring.

    2-methyl-4-(1H-pyrazol-1-yl)aniline: Has the pyrazole ring substituted at the 1-position instead of the 4-position.

Uniqueness

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the specific substitution pattern on both the aniline and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both methyl groups enhances its lipophilicity and may influence its interaction with biological targets, leading to improved efficacy and selectivity in certain applications.

Biological Activity

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on its biological properties, particularly its antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This indicates the presence of a pyrazole ring, which is known for its diverse biological activities. The methyl and aniline substituents contribute to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anticancer Activity
The compound has shown promising anticancer properties in several studies. Notably, it has been evaluated for its cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma) cells. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
MCF-71.88 ± 0.11
B16-F102.12 ± 0.15

These results indicate that the compound possesses potent inhibitory activity against tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). For instance, one study reported an IC50 of 0.98 ± 0.06 µM for CDK2 inhibition by a related pyrazole derivative .

Mechanisms include:

  • Enzyme Inhibition: The compound may bind to the active sites of target enzymes, disrupting their function.
  • Signal Transduction Modulation: By affecting signaling pathways, it can alter cellular responses to growth factors and other stimuli.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. SAR studies have identified critical features that enhance its biological activity:

  • Substituents on the Pyrazole Ring: Variations in substituents can significantly affect potency and selectivity against different targets.
  • Aniline Modifications: Changes in the aniline portion can influence solubility and bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antiviral Activity
A series of related pyrazole derivatives were synthesized and evaluated for antiviral activity against respiratory syncytial virus (RSV). The best compounds demonstrated EC50 values ranging from 5 μM to 28 μM, indicating moderate antiviral efficacy .

Case Study 2: Optimization for Antitumor Activity
In a study focusing on optimizing pyrazole derivatives for anticancer activity, researchers found that specific modifications led to enhanced potency against various cancer cell lines. This optimization process is crucial for developing effective therapeutic agents .

Properties

IUPAC Name

2-methyl-4-(1-methylpyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-9(3-4-11(8)12)10-6-13-14(2)7-10/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAGLNRMXAPBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylaniline (500 mg, 2.69 mmol) in EtOH (10 mL), toluene (10 mL) and water (10 mL) was added 1-methylpyrazole-4-boronic acid pinacol ester (671 mg, 3.22 mmol), sodium carbonate (570 mg, 5.37 mmol) and Pd(PPh3)4 (373 mg, 0.322 mmol). The reaction mixture was heated to 80° C. for 2.5 hours. The reaction mixture was cooled to room temperature and diluted with EtOAc (30 mL), washed with water (30 mL) and brine (30 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by passage through a SCX-2 cartridge eluting with 100% MeOH—1M NH3 in MeOH. The residue was purified by silica gel column chromatography eluting with 0-10% MeOH in DCM to give the title compound (106 mg, 21%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
373 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.